molecular formula C13H18O3S B1324136 5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone CAS No. 898771-88-5

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone

Cat. No.: B1324136
CAS No.: 898771-88-5
M. Wt: 254.35 g/mol
InChI Key: GVDMATXMXJMFMF-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone is an organic compound that features a unique combination of a dioxolane ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids, and the conditions must be carefully controlled to ensure the formation of the desired dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly solvents and catalysts is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The thienyl group can participate in various biochemical pathways, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone is unique due to the combination of the dioxolane ring and the thienyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-2-3-4-5-10(14)11-6-7-12(17-11)13-15-8-9-16-13/h6-7,13H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMATXMXJMFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641875
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-88-5
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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